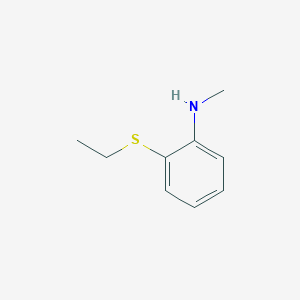

2-(Ethylsulfanyl)-N-methylaniline

Description

2-(Ethylsulfanyl)-N-methylaniline is an aromatic amine featuring an ethylsulfanyl (–S–C₂H₅) substituent at the ortho position of the benzene ring and an N-methyl (–CH₃) group attached to the amine. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with biological activities. For example, it has been utilized as a precursor for synthesizing thiosemicarbazide derivatives, which are cyclized into 1,2,4-triazole-containing molecules with notable antioxidant properties . Its structural attributes, such as the electron-donating ethylsulfanyl group and steric effects from the ortho substitution, influence its reactivity and applications in medicinal and polymer chemistry.

Properties

CAS No. |

65605-24-5 |

|---|---|

Molecular Formula |

C9H13NS |

Molecular Weight |

167.27 g/mol |

IUPAC Name |

2-ethylsulfanyl-N-methylaniline |

InChI |

InChI=1S/C9H13NS/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7,10H,3H2,1-2H3 |

InChI Key |

UWVDOQUQFSQDOV-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=CC=C1NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-N-methylaniline with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-(Ethylsulfanyl)-N-methylaniline may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)-N-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-N-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Substituent Variations: Thiophene vs. Ethylsulfanyl

Compound of Interest : 2-(Ethylsulfanyl)-N-methylaniline

Analog : 2-(Thiophen-2-yl)-1H-indole derivatives (e.g., 3,3′-(phenyl methylene) bis(2-(thiophen-2-yl)-1H-indole))

Discussion :

The ethylsulfanyl group enhances electron density and radical scavenging capacity, contributing to antioxidant efficacy in DPPH assays . In contrast, thiophene-containing analogs leverage the aromatic sulfur heterocycle for π-π stacking interactions in anticancer applications, though their exact mechanisms remain understudied .

Functional Group Modifications: Hydroxyethyl vs. Ethylsulfanyl

Compound of Interest : 2-(Ethylsulfanyl)-N-methylaniline

Analog : N-(2-Hydroxyethyl)-N-methylaniline

Discussion :

The hydroxyethyl group increases hydrophilicity, making N-(2-Hydroxyethyl)-N-methylaniline suitable for applications requiring water solubility, such as surfactants. In contrast, the ethylsulfanyl group in 2-(Ethylsulfanyl)-N-methylaniline supports radical stabilization, critical for antioxidant activity .

Polymer Chemistry: Copolymerization Potential

Compound of Interest : 2-(Ethylsulfanyl)-N-methylaniline

Analog : Copolymers of N-methylaniline with sulfonic acids

In contrast, N-methylaniline copolymers with sulfonic acids exhibit improved conductivity via self-doping, a feature critical for advanced materials .

Sulfur-Containing Derivatives: Sulfonamides vs. Ethylsulfanyl

Compound of Interest : 2-(Ethylsulfanyl)-N-methylaniline

Analog : N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzene-1-sulfonamide

Discussion: Sulfonamides are prized for their stability and hydrogen-bonding capacity, making them suitable for drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.